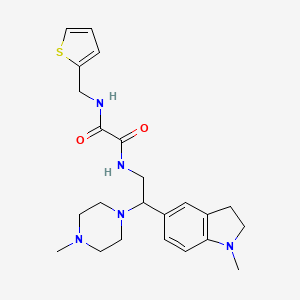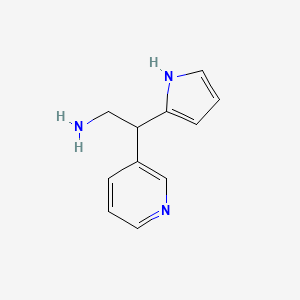
4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamides are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. In the case of thiazole-containing benzamides, multicomponent reactions are often employed, which may include the use of thioureas, amines, and halogenated acetates . The synthesis process is characterized by techniques such as IR, NMR, mass spectrometry, and elemental analysis to confirm the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those with a thiazole ring, is often elucidated using single-crystal X-ray analysis. This technique allows for the determination of the precise arrangement of atoms within the molecule and the identification of any polymorphs . The presence of different functional groups, such as methoxy or chloro substituents, can influence the overall molecular conformation and crystal packing .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including photoreactions in the presence of singlet oxygen, leading to a range of photolysis products . The reactivity of these compounds can be influenced by the presence of substituents on the benzamide ring, which can affect the electronic properties and steric hindrance .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are characterized by techniques such as X-ray powder diffractometry, thermal analysis, and spectroscopy . These compounds can exhibit polymorphism, where different crystalline forms have distinct thermal behaviors and stability profiles . The presence of hydrogen bonding, both strong and weak, plays a significant role in the crystal packing and stability of these compounds . Additionally, the solubility, melting points, and other physicochemical properties are crucial for their potential application as pharmaceutical agents .
科学的研究の応用
Photodynamic Therapy
A study by Pişkin, Canpolat, and Öztürk (2020) discusses a zinc phthalocyanine derivative, which is similar in structure to the chemical . This derivative has potential applications in photodynamic therapy for cancer treatment due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of compounds similar to 4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide. These complexes showed promising in vitro cytotoxicity in human breast cancer cell lines, indicating their potential as anticancer agents (Vellaiswamy & Ramaswamy, 2017).
Antifungal Effects
Jafar et al. (2017) investigated the antifungal effects of compounds with a structure similar to the chemical of interest. They found these compounds to be effective against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential applications in developing antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Antimicrobial Properties
Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives, which showed significant antimicrobial activity. This research suggests that similar compounds like this compound could be developed as antimicrobial agents (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).
Nematocidal Activity
Liu, Wang, Zhou, and Gan (2022) synthesized 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, which showed good nematocidal activity. This indicates potential applications of similar compounds in controlling nematode pests (Liu, Wang, Zhou, & Gan, 2022).
特性
IUPAC Name |
4-methoxy-N-[4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-28-18-9-7-16(8-10-18)21(27)25-22-24-17(14-30-22)13-20(26)23-12-11-15-5-3-4-6-19(15)29-2/h3-10,14H,11-13H2,1-2H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKYLXCDRCKESZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(3,4-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B3017227.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B3017228.png)


![N-[(4-hydroxy-1-phenylcyclohexyl)methyl]-2-methoxybenzamide](/img/structure/B3017235.png)

![3-benzyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B3017241.png)
![2-Phenoxy-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B3017242.png)
![Ethyl 6-acetyl-2-(benzo[d]thiazole-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3017243.png)
![ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3017244.png)
![2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B3017246.png)